1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one
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Overview
Description
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one is a chemical compound characterized by the presence of a pyrazole ring substituted with a bromine atom at the 4-position and a cyclopropyl methyl ketone moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one typically involves the reaction of 4-bromo-1H-pyrazole with cyclopropyl methyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A related compound with a similar pyrazole ring structure but lacking the cyclopropyl methyl ketone moiety.
1-cyclopropyl-1H-pyrazole: Another similar compound with a cyclopropyl group attached to the pyrazole ring but without the bromine substitution.
Uniqueness
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one is unique due to the combination of the bromine-substituted pyrazole ring and the cyclopropyl methyl ketone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds .
Properties
IUPAC Name |
1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)8(2-3-8)11-5-7(9)4-10-11/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXQEHNSOBZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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